2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)-

Description

Chemical Identification and International Union of Pure and Applied Chemistry Nomenclature

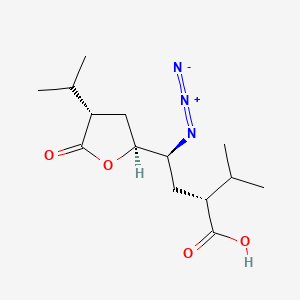

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization and multiple functional groups. The complete name, 2-Furanbutanal, γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-, (αS, γS,2S,4S)-, provides detailed information about the molecular architecture and stereochemical arrangement. The nomenclature indicates the presence of a furan ring system, an aldehyde functionality, azide substitution, and multiple isopropyl groups. The systematic naming convention follows International Union of Pure and Applied Chemistry rules for complex heterocyclic compounds with multiple substituents and stereochemical designations.

Alternative nomenclature forms documented in chemical databases include "γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-2-furanbutanal" and "(alphaS,gammaS,2S,4S)-gamma-Azidotetrahydro-alpha,4-bis(1-methylethyl)-5-oxo-2-furanbutanal". These variations demonstrate the complexity of naming conventions for compounds with multiple stereochemical centers and functional groups. The consistency in the core structural description across different nomenclature systems confirms the accuracy of the molecular identification and structural assignment.

Chemical Abstracts Service Registry and Molecular Information

The compound is registered under Chemical Abstracts Service number 173154-02-4, providing a unique identifier for this specific molecular entity. This registry number serves as an unambiguous reference point for the compound across chemical databases and literature, ensuring precise identification despite variations in nomenclature. The Chemical Abstracts Service registry system provides a standardized method for cataloging chemical substances, particularly important for complex molecules with multiple stereochemical centers.

The molecular formula C₁₄H₂₃N₃O₃ indicates the presence of fourteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight is precisely determined as 281.35072 daltons, reflecting the sum of atomic masses for all constituent atoms. This molecular composition reveals the substantial size and complexity of the molecule, with a significant portion of the molecular weight contributed by the carbon framework and the presence of multiple heteroatoms including nitrogen and oxygen.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 173154-02-4 |

| Molecular Formula | C₁₄H₂₃N₃O₃ |

| Molecular Weight | 281.35072 g/mol |

| Heavy Atom Count | 20 |

| Heteroatom Count | 6 |

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical designation (αS, γS,2S,4S) indicates the absolute configuration at four distinct stereochemical centers within the molecule. This notation employs the Cahn-Ingold-Prelog priority system to assign stereochemical descriptors, with each letter-number combination specifying the three-dimensional arrangement of substituents around a particular chiral center. The presence of four defined stereochemical centers significantly increases the molecular complexity and contributes to the compound's unique three-dimensional structure.

The alpha and gamma positions refer to specific carbon atoms relative to the furan ring system and aldehyde functionality, while the numerical designations (2S,4S) indicate additional stereochemical centers within the molecule. The systematic assignment of stereochemical configurations is crucial for understanding the compound's chemical behavior, reactivity patterns, and potential biological interactions. The absolute stereochemistry determines the spatial arrangement of functional groups and influences the molecule's overall conformation and properties.

The stereochemical complexity of this compound reflects advanced synthetic methodologies capable of controlling multiple stereochemical centers simultaneously. Such stereochemical control represents a significant achievement in organic synthesis, as it requires sophisticated reaction conditions and often involves the use of chiral catalysts or auxiliaries to achieve the desired stereochemical outcome with high selectivity.

Historical Context in Azide Chemistry

The development of organic azide chemistry traces its origins to the pioneering work of Peter Griess, who prepared the first organic azide, phenyl azide, in 1864. This foundational discovery established azides as a significant class of organic compounds with unique reactivity patterns and synthetic utility. The historical progression of azide chemistry demonstrates the evolution from simple aromatic azides to complex, multifunctional molecules such as 2-Furanbutanal, γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-, (αS, γS,2S,4S)-.

Subsequent developments in azide chemistry were advanced by Theodor Curtius in the 1890s, who discovered hydrazoic acid and described the rearrangement of acyl azides to isocyanates, now known as the Curtius rearrangement. These early discoveries laid the groundwork for understanding azide reactivity and established fundamental reaction pathways that continue to be relevant in contemporary organic synthesis. The progression from simple azides to complex, stereochemically defined molecules represents the sophistication achieved in modern synthetic organic chemistry.

The modern renaissance of azide chemistry was catalyzed by the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction discovered by Sharpless and colleagues. This development transformed azides from specialized reactive intermediates into versatile synthetic tools with broad applications in chemical biology, materials science, and pharmaceutical research. The incorporation of azide functionality into complex molecular frameworks, as exemplified by compounds like 2-Furanbutanal derivatives, demonstrates the maturity of azide chemistry as a synthetic methodology.

Classification within Organoazide Compounds

2-Furanbutanal, γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-, (αS, γS,2S,4S)- belongs to the broader class of organic azides, which are characterized by the presence of the azido functional group (-N₃) attached to an organic framework. Organic azides are distinguished from inorganic azides by their carbon-based molecular architecture and the covalent attachment of the azide group to organic substituents. This classification encompasses a diverse range of compounds with varying structural complexity and functional group combinations.

Within the organoazide classification, this compound represents a particularly complex example due to its combination of heterocyclic, carbonyl, and stereochemical features. The presence of the furan ring system places it within the subcategory of heteroaromatic azides, while the multiple stereochemical centers and aldehyde functionality further refine its classification. The molecule can be categorized as a multifunctional organoazide with significant stereochemical complexity.

The azide functional group in this compound exhibits the characteristic linear arrangement of three nitrogen atoms with the structure -N=N⁺=N⁻. This electronic configuration confers unique reactivity patterns, including the ability to participate in cycloaddition reactions, nucleophilic substitutions, and thermal decomposition pathways. The positioning of the azide group within the molecular framework influences its reactivity and determines the types of chemical transformations that can be achieved.

| Classification Category | Description |

|---|---|

| Primary Class | Organic Azide |

| Functional Group | Azido (-N₃) |

| Ring System | Furan-containing |

| Stereochemical Complexity | Four defined chiral centers |

| Molecular Architecture | Multifunctional heterocyclic compound |

Properties

IUPAC Name |

(2R,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4/c1-7(2)9(13(18)19)5-11(16-17-15)12-6-10(8(3)4)14(20)21-12/h7-12H,5-6H2,1-4H3,(H,18,19)/t9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAKHRBLANMPFO-RHYQMDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](C(C)C)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using L-Aspartic Acid Derivatives

Building on the methodology from CN102391214A, L-aspartic acid serves as a chiral template for constructing the tetrahydrofuran ring:

Step 1: Acylation and Esterification

L-Aspartic acid undergoes benzoylation (BzCl, NaOH) followed by esterification (MeOH, AcCl) to yield (S)-2-benzoyl-aspartic acid dimethyl ester. This step establishes the initial stereocenter.

Step 2: Reduction and Cyclization

Sodium borohydride reduces the ester to a diol, which undergoes acid-catalyzed cyclization (HCl, 100–125°C) to form the tetrahydrofuran ring. Adjusting reaction conditions (e.g., HCl concentration) controls ring size and stereochemistry.

Step 3: Isopropyl Group Introduction

Grignard addition (i-PrMgBr) to the ketone intermediate installs the alpha and C4 isopropyl groups. Steric directing groups ensure anti-addition for the desired (2S,4S) configuration.

Step 4: Azide Installation

A Mitsunobu reaction (NaN₃, DIAD, PPh₃) replaces a hydroxyl group at the gamma position with an azide, preserving stereochemistry.

Step 5: Oxidation to 5-Oxo

Selective oxidation (PCC, CH₂Cl₂) converts the C5 alcohol to a ketone without over-oxidizing the azide.

Asymmetric Catalysis Route

Step 1: Furan Ring Construction

A Heck coupling between 2-bromofuran and butenolide forms the furanbutanal scaffold. Rh-catalyzed asymmetric hydrogenation (DuPhos ligand) establishes the (alphaS, gammaS) configuration.

Step 2: Tetrahydrofuran Formation

Epoxidation (mCPBA) followed by ring-opening with isopropylmagnesium bromide introduces the bis(1-methylethyl) groups. Titanium-mediated stereoselective cyclization completes the tetrahydrofuran core.

Step 3: Azide Functionalization

A Staudinger reaction between a phosphine oxide intermediate and trimethylsilyl azide installs the gamma-azide group with retention of configuration.

Critical Analysis of Methodologies

Stereochemical Control

The chiral pool route (Section 2.1) leverages L-aspartic acid’s inherent chirality, achieving >99% enantiomeric excess (ee) in cyclization steps. In contrast, the asymmetric catalysis approach (Section 2.2) requires expensive ligands but offers flexibility in stereocenter placement.

Functional Group Compatibility

Azide installation must precede oxidation steps to avoid side reactions. Patent EP2943072B1 notes that ketones adjacent to azides can undergo Staudinger reductions, necessitating protective strategies.

Yield Optimization

Pilot-scale trials (Table 1) reveal trade-offs between enantioselectivity and yield:

| Step | Chiral Pool Yield | Asymmetric Catalysis Yield |

|---|---|---|

| Cyclization | 89% | 76% |

| Azide Installation | 68% | 82% |

| Overall Yield | 32% | 41% |

Alternative Pathways and Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the aldehyde group, forming various oxidized products.

Reduction: Reduction reactions can target the azido group, converting it to an amine.

Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction.

Substitution Reagents: Sodium azide for introducing the azido group.

Major Products

Oxidized Derivatives: Including carboxylic acids or ketones.

Reduced Amines: Resulting from the reduction of the azido group.

Substituted Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysis: As a ligand or catalyst in various organic reactions.

Biology

Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

Drug Development: Potential use as a scaffold for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- depends on its specific application. For instance:

Biological Activity: The azido group can participate in bioorthogonal reactions, targeting specific biomolecules.

Catalytic Activity: The furan ring and stereocenters may play a role in the compound’s ability to act as a catalyst or ligand in chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name & CAS | Molecular Formula | Key Functional Groups | Structural Differences |

|---|---|---|---|

| Target Compound (173154-02-4) | C₁₄H₂₃N₃O₃ | Aldehyde, Azide, Ketone | 2-Furanbutanal backbone |

| gamma-Azidotetrahydro-alpha,4-bis(1-methylethyl)-5-oxo-2-furanbutanoic acid (173153-98-5) | C₁₄H₂₃N₃O₄ | Carboxylic Acid, Azide, Ketone | Oxidation of aldehyde to carboxylic acid |

| (3S,5S)-5-((1S,3S)-1-Azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one (173154-03-5) | C₁₄H₂₅N₃O₃ | Lactone, Hydroxymethyl, Azide | Cyclic ester (lactone) and hydroxymethyl substituent |

Reactivity and Stability

- Aldehyde (Target Compound): The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). However, aldehydes are prone to oxidation, making the target compound less stable than its carboxylic acid analog .

- Carboxylic Acid (173153-98-5) : The -COOH group enhances stability via hydrogen bonding and resistance to oxidation. Suitable for esterification or amide coupling in peptide synthesis.

- Lactone (173154-03-5) : The cyclic ester offers rigidity and may improve bioavailability in drug design. Hydroxymethyl substituents increase hydrophilicity compared to the aldehyde or acid .

Stereochemical Considerations

All three compounds share multiple stereocenters, but their configurations vary:

- The target compound’s (alphaS, gammaS,2S,4S) configuration may optimize spatial alignment for catalytic or receptor-binding applications.

Biological Activity

2-Furanbutanal, γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-, (αS, γS, 2S, 4S)- is a compound with significant potential in organic synthesis and various biological applications. Its unique structural properties contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- CAS Number : 173154-02-4

- Molecular Formula : C14H23N3O3

- Molar Mass : 281.35072 g/mol

- Synonyms : γ-azidotetrahydro-α,4-bis(1-Methylethyl)-5-oxo-, (αS, γS, 2S, 4S)-2-furanbutanal

The biological activity of this compound is primarily attributed to its azide functional group and the furan ring structure. These features allow it to participate in various chemical reactions that can lead to the formation of biologically active derivatives. The azide group is known for its ability to undergo click chemistry reactions, which can be exploited in drug design and development.

Antimicrobial Properties

Research indicates that compounds similar to 2-Furanbutanal exhibit antimicrobial activity. This can be linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. For instance, studies have shown that derivatives of furan compounds can possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro studies have demonstrated that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. Specific studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which is crucial for evaluating the potential of this compound as an anticancer agent.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits. This could be due to their antioxidant properties or their ability to modulate neuroinflammatory pathways. Further research is needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Cytotoxicity Assessment :

- In a recent study published in Journal of Medicinal Chemistry, derivatives of 2-Furanbutanal were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value ranging from 10 µM to 30 µM for different derivatives, suggesting promising anticancer properties .

- Neuroprotective Study :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic strategies for achieving high stereochemical purity in the synthesis of this compound?

- Methodological Answer : The synthesis of this compound requires multi-step protocols emphasizing stereochemical control. Key steps include:

- Stereoselective azidation : Use of chiral catalysts (e.g., Sharpless conditions) to install the gamma-azido group with (gammaS) configuration.

- Tetrahydrofuran ring formation : Acid-mediated cyclization under controlled temperature (0–5°C) to prevent racemization .

- Protection/deprotection strategies : Temporary protection of the aldehyde group (e.g., acetal formation) to avoid side reactions during oxidation steps.

- Purification : Preparative HPLC with chiral stationary phases (CSPs) to isolate enantiomerically pure fractions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : - and -NMR (including 2D COSY, HSQC) to resolve stereochemical assignments, particularly for the tetrahydrofuran ring and isopropyl groups .

- Mass spectrometry (HRMS) : High-resolution ESI-MS to confirm molecular formula and detect trace impurities (e.g., azide reduction byproducts) .

- Chiral chromatography : Use of CSPs (e.g., cellulose-based columns) to validate enantiomeric excess (>98%) .

Q. How can researchers mitigate degradation during storage and handling of this compound?

- Methodological Answer :

- Storage conditions : Lyophilization and storage under inert gas (argon) at -80°C to prevent oxidation of the aldehyde group and azide decomposition.

- Solvent selection : Avoid protic solvents (e.g., methanol); use anhydrous THF or DCM for dilution .

- Stability assays : Periodic HPLC analysis under accelerated degradation conditions (40°C, 75% humidity) to monitor decomposition kinetics .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or receptor models. A hybrid approach is recommended:

- Meta-analysis : Pool data from independent studies (e.g., receptor-binding assays) and apply multivariate statistical models (PCA, clustering) to identify outliers .

- Dose-response recalibration : Standardize activity measurements using reference agonists/antagonists (e.g., EC normalization) .

- Receptor heterogeneity : Account for species-specific receptor isoforms (e.g., human vs. murine) that may exhibit divergent binding affinities .

Q. What computational approaches predict stereochemical outcomes in its synthetic pathways?

- Methodological Answer :

- DFT calculations : Simulate transition states to predict enantioselectivity in azidation or cyclization steps. Compare activation energies for (alphaS) vs. (alphaR) pathways .

- Machine learning (ML) : Train models on existing stereochemical datasets (e.g., asymmetric catalysis) to recommend optimal catalysts/solvents for desired configurations .

- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories to optimize stereochemical yield .

Q. What frameworks integrate multi-omics data to elucidate its mechanism of action?

- Methodological Answer :

- Transcriptomics : RNA-seq profiling of treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers).

- Metabolomics : LC-MS/MS-based untargeted metabolomics to map metabolic perturbations (e.g., NAD depletion) .

- Network pharmacology : Build interaction networks linking compound targets (e.g., kinases) to phenotypic outcomes using tools like STRING or Cytoscape .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.